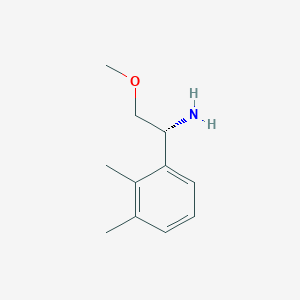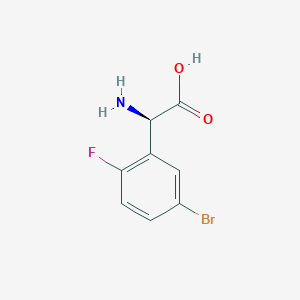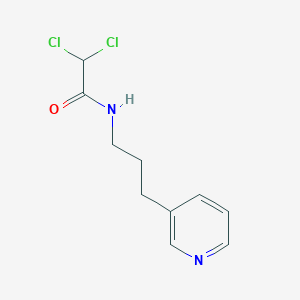
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of acetamide, featuring a pyridine ring substituted at the 3-position with a propyl chain, which is further substituted with two chlorine atoms at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide typically involves the reaction of 3-(pyridin-3-yl)propylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(3-(pyridin-3-yl)propyl)acetamide derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
科学的研究の応用
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways or gene expression.
類似化合物との比較
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with an additional chlorine atom.
N-(3-(pyridin-3-yl)propyl)acetamide: Lacks the chlorine substituents.
2,2-Dichloro-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with a shorter alkyl chain.
Uniqueness
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the dichloroacetamide moiety allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H12Cl2N2O |
|---|---|
分子量 |
247.12 g/mol |
IUPAC名 |
2,2-dichloro-N-(3-pyridin-3-ylpropyl)acetamide |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9(12)10(15)14-6-2-4-8-3-1-5-13-7-8/h1,3,5,7,9H,2,4,6H2,(H,14,15) |
InChIキー |
RSOXYZREDHJNFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCCNC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)
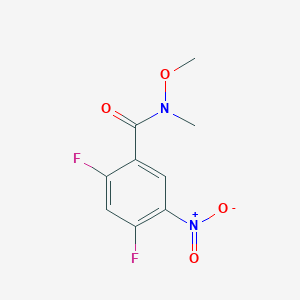


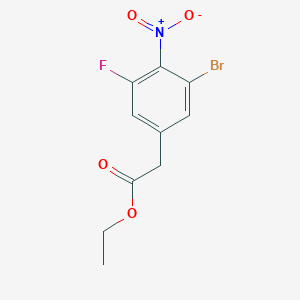
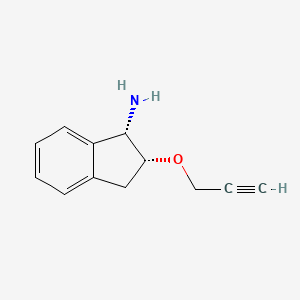
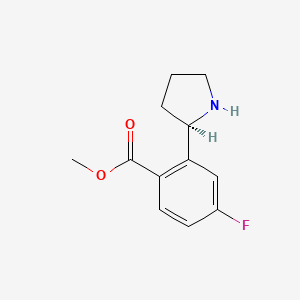
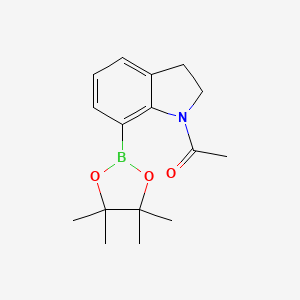
![8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)

![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
